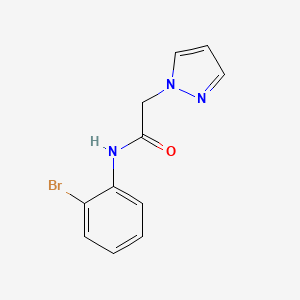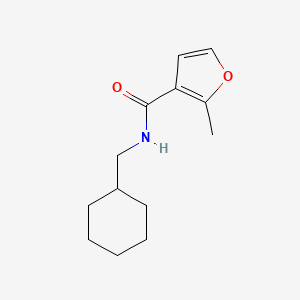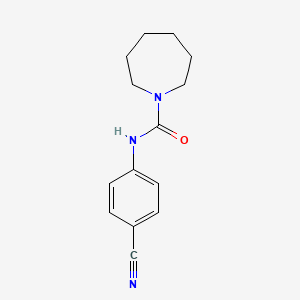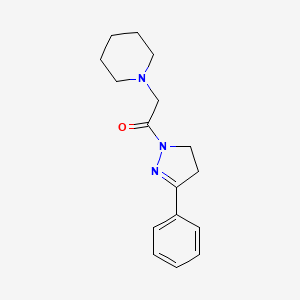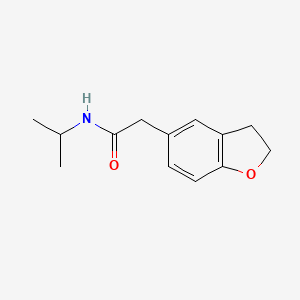
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide, also known as DPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities. DPAA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is that it may act as a free radical scavenger, helping to prevent oxidative damage to cells. It may also modulate the activity of certain enzymes and signaling pathways, leading to its observed effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include anti-inflammatory effects, neuroprotective effects, and antioxidant effects. It has also been found to modulate the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide in lab experiments is its relatively low toxicity, with studies suggesting that it has a high safety profile. It is also relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential applications include its use as an anti-inflammatory agent in conditions such as arthritis and asthma. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with propan-2-ylamine and acetic anhydride. The resulting product is then purified using chromatography techniques. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solid-phase synthesis.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as a neuroprotective agent, with studies suggesting that it may have a role in protecting neurons from damage caused by oxidative stress and inflammation. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)14-13(15)8-10-3-4-12-11(7-10)5-6-16-12/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXLVONUSUBHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

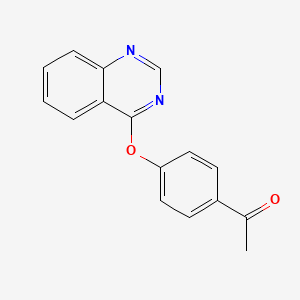
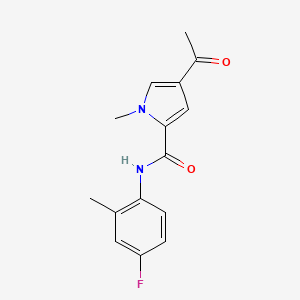
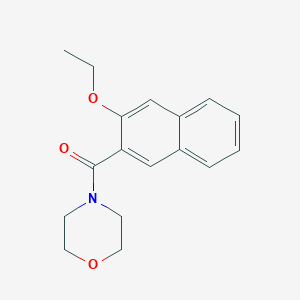

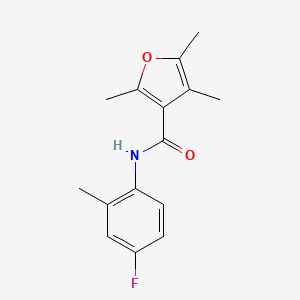
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
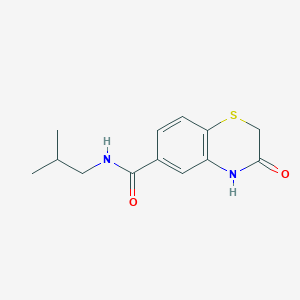
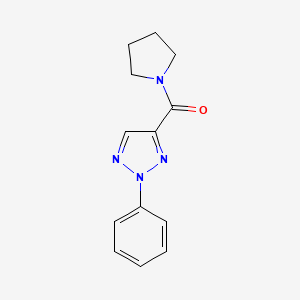
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
